molecular formula C17H18N4O2 B6498226 N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953195-62-5

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6498226
CAS No.: 953195-62-5
M. Wt: 310.35 g/mol
InChI Key: HQEFSBMAXPXCAF-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their significant biological and chemical properties. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxazole ring is a five-membered ring containing one nitrogen and one oxygen atom. The presence of these rings in a single molecule makes this compound a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the formation of the imidazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole and oxazole rings. The final coupling step can be achieved through nucleophilic substitution reactions where the imidazole and oxazole intermediates are reacted with an appropriate acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both the imidazole and oxazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The imidazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can be compared with other compounds containing imidazole or oxazole rings, such as:

    Imidazole derivatives: These include compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.

    Oxazole derivatives: These include compounds like oxaprozin and oxacillin, which are used as anti-inflammatory and antibiotic agents, respectively.

The uniqueness of this compound lies in its combined imidazole and oxazole structure, which may confer distinct biological activities and chemical properties not observed in compounds containing only one of these rings.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(19-7-4-9-21-10-8-18-13-21)12-15-11-16(23-20-15)14-5-2-1-3-6-14/h1-3,5-6,8,10-11,13H,4,7,9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEFSBMAXPXCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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